2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid: is a synthetic amino acid derivative with the chemical formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is a modified form of phenylalanine, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid typically involves the chlorination and methylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methyl aniline with aniline diazonium salt prepared through diazotization of an aniline substance. This is followed by hydrazine hydrate normal-pressure reduction and hydrogenolysis in the presence of a catalyst .
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as described above. The process includes steps like diazotization, reduction, and hydrogenolysis, followed by purification techniques such as crystallization and filtration to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis due to its structural similarity to natural amino acids .
Medicine:
The compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on metabolic pathways .
Industry:
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. It may also act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with the formula C9H11NO2.
4-Chloro-DL-phenylalanine: A similar compound with a chlorine atom at the 4th position.
2-Methyl-DL-phenylalanine: A compound with a methyl group at the 2nd position.
Uniqueness:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical and biological properties compared to its analogs. This dual substitution can lead to different reactivity and interactions in chemical and biological systems .
Biological Activity
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid, a halogenated amino acid, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This compound is primarily studied for its potential applications in neuropharmacology, enzyme inhibition, and antibacterial activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, potentially influencing brain functions and offering insights into neurological disorders .
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes such as aminopeptidases, which are crucial for protein metabolism and may play a role in therapeutic strategies .
- Antibacterial Activity : Some studies indicate that this compound has antibacterial properties against certain bacterial strains, suggesting its potential as a novel antibacterial agent .
1. Neuropharmacological Effects
Research indicates that this compound can modulate neurotransmitter activity. This modulation is critical for understanding the underlying mechanisms of various neurological disorders. For instance, it may enhance or inhibit neurotransmitter release depending on the receptor type it interacts with.
2. Enzyme Inhibition Studies
The compound's ability to inhibit aminopeptidases has been demonstrated in several studies. For example:
- In vitro assays showed that the compound effectively inhibited aminopeptidase activity, which can be critical for developing treatments targeting metabolic disorders .
3. Antibacterial Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacteria, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 75 to 150 µg/mL .
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that the compound significantly enhanced the release of certain neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Antibacterial Activity
In another study focusing on its antibacterial properties, researchers tested the compound against various bacterial strains using standard broth microdilution methods. The findings revealed that the compound exhibited potent antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating bacterial infections.
Research Findings Summary
Properties
IUPAC Name |
2-amino-3-(5-chloro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPGEIIQISZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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